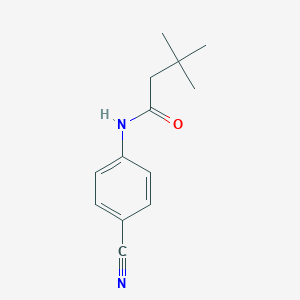
N-(4-cyanophenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-3,3-dimethylbutanamide, commonly known as N-(4-cyanophenyl) is a chemical compound that has been widely used in scientific research for various applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 249.33 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl) is not fully understood. However, studies have suggested that it may act as an inhibitor of specific enzymes involved in various biological pathways. It may also interact with specific receptors in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl) has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl) has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has a high purity and can be easily characterized using various analytical techniques. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl). One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of interest is the study of its potential use in the treatment of various diseases, including cancer and diabetes. Further research is also needed to fully understand the mechanism of action of N-(4-cyanophenyl) and its effects on various biological pathways.
Synthesemethoden
N-(4-cyanophenyl) is synthesized through a multistep process that involves the reaction of 4-cyanobenzaldehyde with 3,3-dimethylbutan-1-amine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to achieve a high yield of the product and minimize the formation of impurities.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl) has been widely used in scientific research for various applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a building block for the synthesis of organic compounds with potential biological activity. N-(4-cyanophenyl) has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
Produktname |
N-(4-cyanophenyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)8-12(16)15-11-6-4-10(9-14)5-7-11/h4-7H,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
UEKHDSRPLSMLEF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)C#N |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



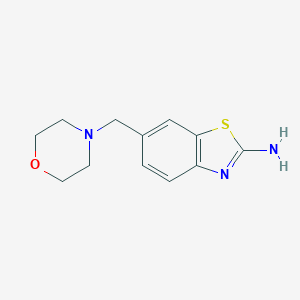
![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
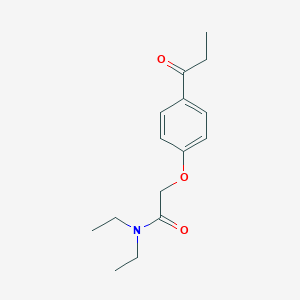
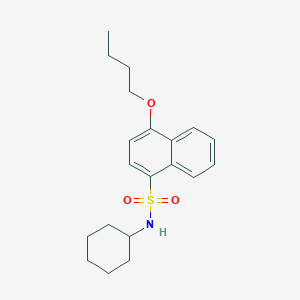
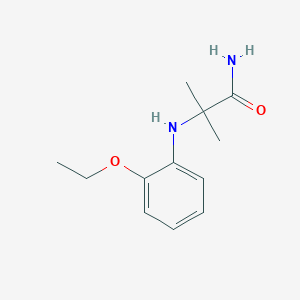
![5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)
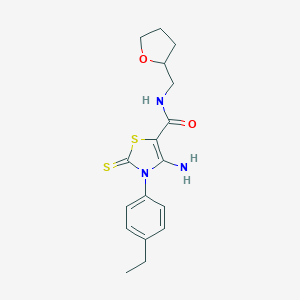
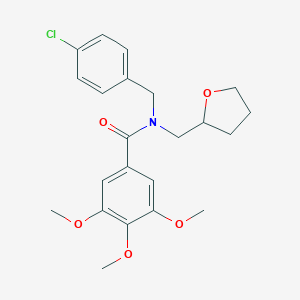
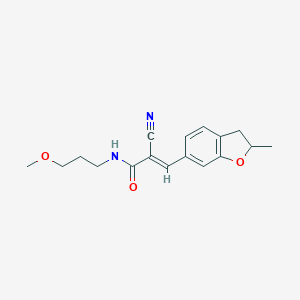
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
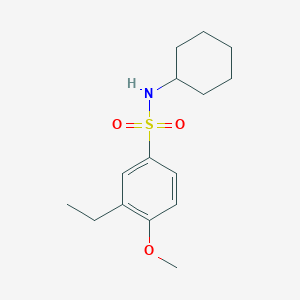
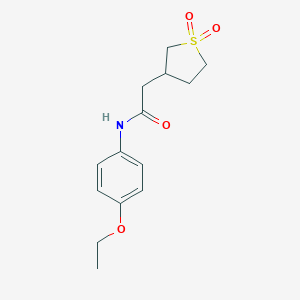
![2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide](/img/structure/B256399.png)